molecular formula C20H14ClNO3 B14502247 2-(4-Chloro-3-nitrophenyl)-1,2-diphenylethan-1-one CAS No. 63645-26-1

2-(4-Chloro-3-nitrophenyl)-1,2-diphenylethan-1-one

Cat. No.: B14502247
CAS No.: 63645-26-1
M. Wt: 351.8 g/mol
InChI Key: CDCZCVBDJDTGCL-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-1,2-diphenylethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which significantly influences its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-1,2-diphenylethan-1-one typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with diphenylmethane in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-nitrophenyl)-1,2-diphenylethan-1-one is unique due to its combination of chloro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

CAS No.

63645-26-1

Molecular Formula

C20H14ClNO3

Molecular Weight

351.8 g/mol

IUPAC Name

2-(4-chloro-3-nitrophenyl)-1,2-diphenylethanone

InChI

InChI=1S/C20H14ClNO3/c21-17-12-11-16(13-18(17)22(24)25)19(14-7-3-1-4-8-14)20(23)15-9-5-2-6-10-15/h1-13,19H

InChI Key

CDCZCVBDJDTGCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=CC=CC=C3

Origin of Product

United States

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